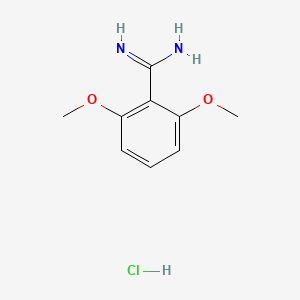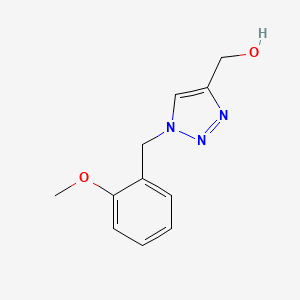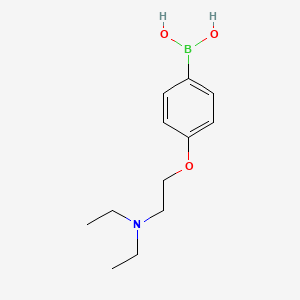
4-(2-(ジエチルアミノ)エトキシ)フェニルボロン酸
説明
“4-(2-(Diethylamino)ethoxy)phenylboronic acid” is a chemical compound with the molecular formula C12H20BNO3. It is used as a cross-coupling partner in palladium-catalyzed carbon-carbon bond formation, also known as the Suzuki Reaction .
Molecular Structure Analysis
The molecular structure of “4-(2-(Diethylamino)ethoxy)phenylboronic acid” consists of a phenylboronic acid core with a diethylaminoethoxy group attached to the phenyl ring . The molecular weight of this compound is 237.11 g/mol.
Chemical Reactions Analysis
As a boronic acid derivative, “4-(2-(Diethylamino)ethoxy)phenylboronic acid” can participate in various chemical reactions. One of the most notable is the Suzuki Reaction, a type of palladium-catalyzed carbon-carbon bond formation .
科学的研究の応用
有機合成: 鈴木・宮浦クロスカップリング
4-(2-(ジエチルアミノ)エトキシ)フェニルボロン酸: は、有機合成、特に鈴木・宮浦クロスカップリング反応において重要な試薬です 。この反応は、炭素-炭素結合を形成するために不可欠であり、複雑な有機分子の合成を可能にします。この化合物は、安定性と反応性が高いため、医薬品や農薬に多く見られるビアリール構造の構築に最適です。
医薬品化学: 薬物設計とデリバリー
医薬品化学において、この化合物は、薬物設計とデリバリーシステムにおけるホウ素担体としての可能性が検討されています 。ホウ酸エステル基は、特にホウ素中性子捕捉療法(BNCT)において、標的薬物送達のために研究されています。BNCTは、癌治療法です。ただし、生理学的条件下での安定性は、加水分解を受けやすいことから慎重に検討する必要があります。
材料科学: 有機半導体ビルディングブロック
この化合物のボロン酸部分は、有機半導体材料の開発に使用されています 。これらの材料は、エネルギー効率の高いディスプレイや太陽電池に使用される有機発光ダイオード(OLED)や有機光起電セル(OPV)の開発に不可欠です。
環境科学: 汚染物質検出
環境科学では、ボロン酸は汚染物質の検出に使用されています 。ジオールと可逆的な共有結合を形成する能力により、糖類や糖タンパク質などの物質を検出できるセンサーの作成に適しています。これらの物質は、しばしば環境汚染物質のマーカーとなります。
分析化学: クロマトグラフィーとセンシング
分析化学者は、ボロン酸をクロマトグラフィーや化学センサーとして使用しています 。ジオール結合特性により、複雑な混合物の分離と生体分子の検出が可能となり、定性的および定量的な分析のツールを提供します。
生化学: 酵素阻害研究
生化学では、この化合物のジエチルアミノエトキシ基は、酵素阻害研究の可能性を提供します 。酵素触媒反応の遷移状態を模倣することで、酵素機構の理解と、新しい治療薬につながる可能性のある阻害剤の設計に役立ちます。
Safety and Hazards
作用機序
Target of Action
The primary target of 4-(2-(Diethylamino)ethoxy)phenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid, a class of compounds that are widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
4-(2-(Diethylamino)ethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a nucleophilic organic group to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The biochemical pathway primarily affected by 4-(2-(Diethylamino)ethoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the formation of a wide variety of organic compounds .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the bioavailability of 4-(2-(Diethylamino)ethoxy)phenylboronic acid may be influenced by its stability in aqueous environments .
Result of Action
The result of the action of 4-(2-(Diethylamino)ethoxy)phenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide variety of organic compounds . The compound’s role as a cross-coupling partner in the Suzuki-Miyaura reaction makes it a valuable tool in organic synthesis .
Action Environment
The action of 4-(2-(Diethylamino)ethoxy)phenylboronic acid can be influenced by environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Therefore, the action, efficacy, and stability of 4-(2-(Diethylamino)ethoxy)phenylboronic acid may vary depending on the pH and other conditions of the environment .
特性
IUPAC Name |
[4-[2-(diethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3/c1-3-14(4-2)9-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,15-16H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAQQFCVRUHGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



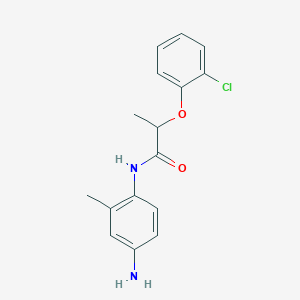
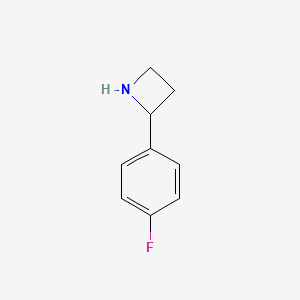
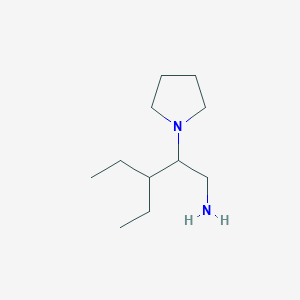
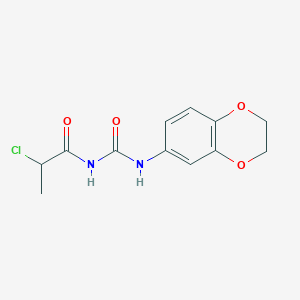

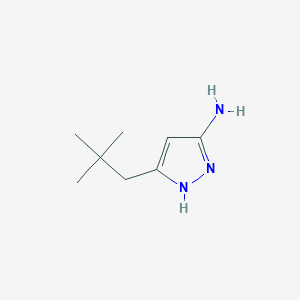
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
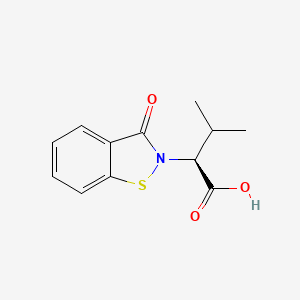
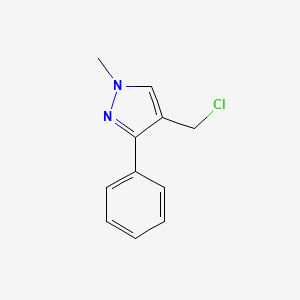
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

